molecular formula C13H19NO B1399897 [1-Cyclopropyl-2-(2-methylphenoxy)ethyl]methylamine CAS No. 1339577-19-3

[1-Cyclopropyl-2-(2-methylphenoxy)ethyl]methylamine

Cat. No.: B1399897
CAS No.: 1339577-19-3
M. Wt: 205.3 g/mol
InChI Key: APAIFAYVRXCBPF-UHFFFAOYSA-N
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Description

[1-Cyclopropyl-2-(2-methylphenoxy)ethyl]methylamine: This compound is characterized by its molecular formula C₁₃H₁₉NO and a molecular weight of 205.3 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-Cyclopropyl-2-(2-methylphenoxy)ethyl]methylamine typically involves the reaction of 2-methylphenol with 1-bromo-2-cyclopropylethane in the presence of a base such as potassium carbonate . The resulting intermediate is then reacted with methylamine under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

[1-Cyclopropyl-2-(2-methylphenoxy)ethyl]methylamine: undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like or to form corresponding ketones or carboxylic acids.

    Reduction: It can be reduced using agents such as or to yield alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions with halides or other nucleophiles to form new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

[1-Cyclopropyl-2-(2-methylphenoxy)ethyl]methylamine: has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential effects on biological systems and its role as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which [1-Cyclopropyl-2-(2-methylphenoxy)ethyl]methylamine exerts its effects involves its interaction with specific molecular targets and pathways. It is believed to act as a ligand for certain receptors, modulating their activity and influencing various biochemical processes. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

[1-Cyclopropyl-2-(2-methylphenoxy)ethyl]methylamine: can be compared with other similar compounds such as:

  • 1-Cyclopropyl-2-(2-chlorophenoxy)ethylamine
  • 1-Cyclopropyl-2-(2-fluorophenoxy)ethylamine
  • 1-Cyclopropyl-2-(2-bromophenoxy)ethylamine

These compounds share a similar core structure but differ in their substituents, which can significantly influence their chemical properties and applications. The unique combination of the cyclopropyl group and the 2-methylphenoxy moiety in This compound

Properties

IUPAC Name

1-cyclopropyl-N-methyl-2-(2-methylphenoxy)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-10-5-3-4-6-13(10)15-9-12(14-2)11-7-8-11/h3-6,11-12,14H,7-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APAIFAYVRXCBPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(C2CC2)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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